2,3-dichlorobenzyl 4-(aminosulfonyl)benzoate
Overview
Description
2,3-Dichlorobenzyl 4-(aminosulfonyl)benzoate is a chemical compound that features a benzyl group substituted with two chlorine atoms at the 2 and 3 positions, and a benzoate group substituted with an aminosulfonyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichlorobenzyl 4-(aminosulfonyl)benzoate typically involves the reaction of 2,3-dichlorobenzyl alcohol with 4-(aminosulfonyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorobenzyl 4-(aminosulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group in the aminosulfonyl moiety can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 2,3-Dichlorobenzaldehyde or 2,3-dichlorobenzoic acid.
Reduction: this compound with an amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichlorobenzyl 4-(aminosulfonyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antiseptics.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial and viral infections.
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzyl 4-(aminosulfonyl)benzoate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and leading to the cessation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,3-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in various medicinal formulations.
Uniqueness
2,3-Dichlorobenzyl 4-(aminosulfonyl)benzoate is unique due to the presence of both dichlorobenzyl and aminosulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as an antimicrobial agent and its versatility in synthetic applications .
Properties
IUPAC Name |
(2,3-dichlorophenyl)methyl 4-sulfamoylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-12-3-1-2-10(13(12)16)8-21-14(18)9-4-6-11(7-5-9)22(17,19)20/h1-7H,8H2,(H2,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLPVNQSPPUBCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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